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Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973 Get Quote

Technical Support Center: SR-3029
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals control for off-

target kinase inhibition of SR-3029.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of SR-3029 and what are its known off-targets?

SR-3029 is a potent and selective dual inhibitor of Casein Kinase 1δ (CK1δ) and Casein

Kinase 1ε (CK1ε).[1][2][3] It is an ATP-competitive inhibitor.[2] While SR-3029 is considered

highly selective, it has been shown to inhibit a small number of other kinases, particularly at

higher concentrations.[4][5][6] The primary and known off-target kinases for SR-3029 are

summarized in the table below.

SR-3029 Kinase Inhibition Profile
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Target
Classification

Kinase IC50 (nM) Ki (nM) Notes

Primary Targets CK1δ 44 97
Potent inhibition.

[2]

CK1ε 260 97
Potent inhibition.

[2]

Known Off-

Targets
CDK4/cyclin D3 368 Not Reported

Weaker affinity

compared to

primary targets.

[2][5]

CDK6/cyclin D3 427 Not Reported

Weaker affinity

compared to

primary targets.

[2][5]

CDK6/cyclin D1 428 Not Reported

Weaker affinity

compared to

primary targets.

[2][5]

CDK4/cyclin D1 576 Not Reported

Weaker affinity

compared to

primary targets.

[2][5]

FLT3 3000 Not Reported
Weakly inhibited.

[2][4][5]

MYLK4
>90% inhibition

at 10 µM
Not Reported

Identified in

broad panel

screening.[5]

MARK2
>90% inhibition

at 10 µM
Not Reported

Identified in

broad panel

screening.[5]

Q2: How can I experimentally determine the selectivity of SR-3029 in my system?
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To experimentally determine the selectivity of SR-3029, a kinase profiling assay is the

recommended approach. This involves screening the compound against a large panel of

kinases to identify any off-target interactions. Several commercial services offer kinase

profiling, or it can be performed in-house using various assay formats.

A typical workflow for kinase inhibitor profiling is illustrated below.
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Caption: Workflow for Kinase Inhibitor Profiling.
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Q3: My experimental results are inconsistent with known SR-3029 activity. Could off-target

effects be the cause?

Inconsistencies between your results and the expected effects of CK1δ/ε inhibition could

indeed be due to off-target activities of SR-3029, especially if you are using high concentrations

of the inhibitor. It is also possible that unanticipated off-target effects can play a role.[7]

To investigate this, consider the following:

Concentration: Are you using SR-3029 at a concentration that is significantly higher than its

IC50 for CK1δ/ε? At higher concentrations, the likelihood of engaging off-targets increases.

Cellular Context: The expression levels of off-target kinases in your specific cell line or model

system can influence the observed phenotype.

Phenotypic Overlap: Do the observed effects align with the known functions of the off-target

kinases (e.g., cell cycle regulation for CDKs)?

Q4: How can I confirm that SR-3029 is engaging its intended target, CK1δ/ε, in my cellular

experiments?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement

in intact cells or cell lysates.[8][9][10][11] This method relies on the principle that a protein

becomes more thermally stable when bound to a ligand.[8][12] By treating cells with SR-3029
and then heating them, you can assess the amount of soluble CK1δ/ε remaining. Increased

thermal stability of CK1δ/ε in the presence of SR-3029 indicates direct target engagement.

The principle of CETSA is illustrated in the diagram below.
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Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Q5: What are some strategies to mitigate off-target effects of SR-3029 in my experiments?

Use the Lowest Effective Concentration: Titrate SR-3029 to determine the lowest

concentration that elicits the desired on-target effect. This will minimize the engagement of

less sensitive off-target kinases.

Use a Structurally Unrelated Inhibitor: If another selective inhibitor for CK1δ/ε with a different

chemical scaffold is available, use it to confirm that the observed phenotype is due to on-

target inhibition and not a scaffold-specific off-target effect.

Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout

CK1δ and/or CK1ε. If the phenotype of genetic perturbation matches the phenotype of SR-
3029 treatment, it provides strong evidence for on-target activity.[6]
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Rescue Experiments: In a system where CK1δ or CK1ε has been knocked down, re-

introducing a version of the kinase that is resistant to SR-3029 should rescue the phenotype

if the inhibitor's effects are on-target.[7]

Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results

Problem: Treatment with SR-3029 leads to unexpected changes in cell viability or

proliferation that do not correlate with known CK1δ/ε functions.

Possible Cause: Off-target inhibition of cyclin-dependent kinases (CDKs) such as CDK4 and

CDK6, which are key regulators of the cell cycle.

Troubleshooting Steps:

Verify On-Target Engagement: Perform a CETSA to confirm that SR-3029 is engaging

CK1δ/ε at the concentration used.

Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated

cells. An accumulation of cells in a specific phase (e.g., G1) might suggest CDK inhibition.

Use a More Selective CDK Inhibitor: Treat cells with a highly selective CDK4/6 inhibitor

(e.g., Palbociclib) as a positive control to see if it phenocopies the effects of SR-3029.

Lower SR-3029 Concentration: Reduce the concentration of SR-3029 to a level that is

selective for CK1δ/ε over CDKs.

Issue 2: Ambiguous Signaling Pathway Results
Problem: SR-3029 treatment affects signaling pathways that are not known to be

downstream of CK1δ/ε. For example, unexpected changes in pathways regulated by FLT3.

Possible Cause: Inhibition of off-target kinases like FLT3, which can be weakly inhibited by

SR-3029.

Troubleshooting Steps:
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Kinase Profiling: If not already done, perform a kinase profiling assay to identify the full

spectrum of kinases inhibited by SR-3029 at the concentration used in your experiments.

Use a Specific FLT3 Inhibitor: Treat your cells with a potent and selective FLT3 inhibitor to

see if it reproduces the unexpected signaling changes.

Orthogonal Approach: Use a structurally different CK1δ/ε inhibitor to see if the same off-

target pathway modulation is observed. If not, the effect is likely specific to the SR-3029
chemical scaffold.

Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Luminescent
Format)
This protocol provides a general framework for assessing the selectivity of SR-3029 against a

panel of kinases using a luminescence-based assay that measures ATP consumption (e.g.,

ADP-Glo™).[13]

Materials:

SR-3029

DMSO

Kinase panel of interest

Substrates for each kinase

Kinase reaction buffer

ATP

ADP-Glo™ Reagent

Kinase Detection Reagent

White, opaque 384-well assay plates
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Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a 10-point serial dilution of SR-3029 in DMSO. A typical

starting concentration might be 100 µM.

Kinase Reaction: a. In each well of a 384-well plate, add the kinase, the appropriate

substrate, and the kinase reaction buffer. b. Add the diluted SR-3029 or DMSO (vehicle

control) to the wells. c. Allow the kinase and inhibitor to incubate for a predetermined time

(e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. The

final ATP concentration should ideally be at the Km for each kinase to accurately determine

potency.[14][15] e. Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal

temperature for the kinases.

Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature. b. Convert the generated ADP to

ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase

Detection Reagent. Incubate for 30 minutes at room temperature.

Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate

the percent inhibition for each concentration of SR-3029 relative to the DMSO control. c. Plot

the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) via
Western Blot
This protocol describes how to perform a CETSA to confirm the engagement of SR-3029 with

CK1δ/ε in intact cells, with detection by Western blot.[11]

Materials:

Cell line of interest

Complete cell culture medium
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SR-3029

DMSO

PBS (Phosphate-Buffered Saline)

Lysis buffer with protease and phosphatase inhibitors

PCR tubes or strips

Thermal cycler

Centrifuge

Equipment for SDS-PAGE and Western blotting

Primary antibodies against CK1δ and CK1ε

Loading control antibody (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: a. Culture cells to approximately 80-90% confluency. b. Treat the cells with

the desired concentration of SR-3029 or DMSO (vehicle control) and incubate under normal

culture conditions for a specified time (e.g., 1-2 hours).

Heating Step: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

b. Aliquot the cell suspension into PCR tubes. c. Place the PCR tubes in a thermal cycler

and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3

minutes. Include an unheated control.

Cell Lysis and Fractionation: a. After heating, cool the samples to room temperature. b. Lyse

the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing
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in liquid nitrogen and thawing on ice).[9] c. Separate the soluble fraction from the precipitated

protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

Western Blot Analysis: a. Carefully collect the supernatant (soluble fraction) from each

sample. b. Determine the protein concentration of each supernatant. c. Normalize the protein

concentrations and prepare samples for SDS-PAGE. d. Perform SDS-PAGE and transfer the

proteins to a PVDF membrane. e. Probe the membrane with primary antibodies for CK1δ,

CK1ε, and a loading control. f. Incubate with the appropriate HRP-conjugated secondary

antibody. g. Visualize the bands using a chemiluminescent substrate and an imaging system.

Data Analysis: a. Quantify the band intensities for CK1δ and CK1ε at each temperature for

both the SR-3029 treated and DMSO control samples. b. Normalize the band intensities to

the loading control. c. Plot the normalized band intensity versus temperature to generate

thermal stability curves. A shift in the curve to higher temperatures for the SR-3029-treated

samples indicates target engagement.

Signaling Pathway Context
SR-3029's on-target effect is the inhibition of CK1δ/ε, which are important regulators of various

signaling pathways, including the Wnt/β-catenin pathway.[2][6][7] Understanding the on-target

pathway can help differentiate intended effects from off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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